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Compound of Interest

Compound Name: Strontium arsenate

Cat. No.: B079259

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data
associated with the formation of strontium arsenate (Sr3(AsOa)2). The information presented
herein is intended to serve as a critical resource for researchers in materials science,
chemistry, and pharmaceutical development, enabling a deeper understanding of the
compound's stability, reactivity, and potential applications.

Core Thermodynamic Data

The formation of strontium arsenate from its constituent elements in their standard states is
an exothermic process, indicating that the compound is thermodynamically stable under
standard conditions (298.15 K and 1 bar). The key thermodynamic parameters for the
formation of solid strontium arsenate are summarized in the table below.
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Thermodynamic

Symbol Value Units
Parameter
Standard Enthalpy of
) AH°f -3317.08 kJ/mol[1]
Formation
Standard Gibbs Free
) AGe°f -3080.26 kJ/mol[1]
Energy of Formation
Standard Molar
S° 255.22 J/(mol-K)[1]

Entropy

Table 1. Standard Thermodynamic Data for the Formation of Strontium Arsenate (Sr3(AsOa)z2)
at 298.15 K.

Formation Reaction and Thermodynamic
Relationships

The formation of one mole of solid strontium arsenate from its elements in their standard
states can be represented by the following balanced chemical equation:

3Sr(s) + 2As(s) + 402(g) — Sr3(AsOa)2(S)

The relationship between the standard Gibbs free energy of formation (AG°f), the standard
enthalpy of formation (AH°f), and the standard entropy change of formation (AS°f) is defined by
the Gibbs-Helmholtz equation:

AG°f = AHf - TAS®f

Where T is the absolute temperature in Kelvin. The standard entropy change of formation can
be calculated from the standard molar entropies of the product and reactants.

The logical relationship for calculating the standard Gibbs free energy of formation is illustrated
in the diagram below.
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Figure 1: Calculation of Gibbs Free Energy of Formation.

Experimental Protocols

The determination of the thermodynamic data for strontium arsenate involves precise
experimental techniques. A plausible experimental workflow for obtaining these values is
outlined below, based on established methodologies for inorganic salt characterization.

Synthesis of Strontium Arsenate

Anhydrous strontium arsenate (Sr3(AsOa)2) can be synthesized via a solid-state reaction. A
typical procedure involves:

e Reactant Preparation: Stoichiometric amounts of strontium hydroxide octahydrate
(Sr(OH)2-8H20) and arsenic pentoxide (As20s) are thoroughly mixed in an agate mortar.

o Thermal Treatment: The mixture is heated in a furnace, with a gradual increase in
temperature to drive off water and initiate the reaction. A final calcination step at a high
temperature (e.g., 800-1000 °C) for an extended period is typically required to ensure
complete reaction and crystallization.

» Characterization: The resulting product is characterized by powder X-ray diffraction (PXRD)
to confirm the formation of the desired crystalline phase of Sr3(AsOa)2.
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Calorimetric Measurements

Enthalpy of Formation (AH®f):

The standard enthalpy of formation is commonly determined using acid-solution calorimetry.
The general steps are:

 Dissolution: A precisely weighed sample of the synthesized Sr3(AsOa): is dissolved in a
suitable acidic solvent (e.g., aqueous HCI) within a calorimeter. The heat of solution (AHsoln)
is measured.

o Reference Measurements: The heats of solution for the constituent oxides (SrO and As20s)
or other relevant precursors are also measured under identical conditions.

e Hess's Law Calculation: By constructing a thermochemical cycle based on Hess's Law, the
enthalpy of formation from the oxides can be calculated. This value is then combined with
the known standard enthalpies of formation of the oxides to determine the standard enthalpy
of formation of Sr3(AsOa)a.

Heat Capacity and Entropy (S°):
The standard molar entropy is determined from low-temperature heat capacity measurements.

o Heat Capacity Measurement: The heat capacity (Cp) of a sample of Sr3(AsOa4)2 is measured
as a function of temperature from near absolute zero (typically ~2 K) up to room temperature
(298.15 K) using a technique like relaxation calorimetry or adiabatic calorimetry.

o Entropy Calculation: The standard molar entropy at 298.15 K is then calculated by
integrating the heat capacity data (as Cp/T) with respect to temperature from 0 K to 298.15
K.

The experimental workflow for determining the thermodynamic properties is visualized in the
following diagram.
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Figure 2: Experimental Workflow for Thermodynamic Data Determination.

Crystal Structure and Dissolution

Recent studies have successfully determined the crystal structure of anhydrous strontium
arsenate (Sr3(AsOa)2). It is isostructural with its phosphate analog, strontium phosphate
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(Sr3(POa)z2), crystallizing in a rhombohedral system. This structural information is vital for
theoretical calculations and for understanding the material's properties.

In aqueous environments, strontium arsenate exhibits low solubility. The dissolution
equilibrium is a key aspect of its behavior in biological and environmental systems.

Sr3(AsOa)2(s) = 3Sr2*(aq) + 2As0a43~(aq)

The thermodynamic favorability of this dissolution process is governed by the standard Gibbs
free energy of dissolution (AG°diss), which can be calculated from the standard Gibbs free
energies of formation of the products and the reactant.

The signaling pathway below illustrates the relationship between the solid state and its
dissolved ionic species, a critical consideration in drug development and bioavailability studies.

Sr3(As04)2 (solid)

Dissolution Equilibrium
(AG°diss)

3Srzt(aq) + 2As0a4%~(aq)

Click to download full resolution via product page

Figure 3: Dissolution Pathway of Strontium Arsenate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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